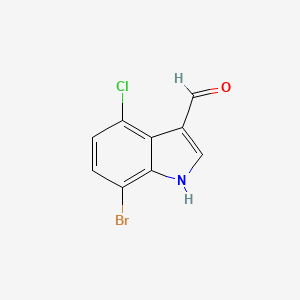
7-Bromo-4-chloro-1H-indole-3-carbaldehyde
Übersicht
Beschreibung
7-Bromo-4-chloro-1H-indole-3-carbaldehyde is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically active properties .
Synthesis Analysis
The synthesis of indole derivatives has been a subject of interest in the chemical community . For instance, the radical benzylic bromination reaction of 4-bromo-3-nitrotoluene yielded 4-bromo-3-nitro-1-bromomethylbenzene in very high yields. This compound was then exposed to the Bartoli reaction using isopropenylmagnesium bromide, to give 7-bromo-4-(bromomethyl)-2-methylindole .Chemical Reactions Analysis
Indole derivatives, including 7-Bromo-4-chloro-1H-indole-3-carbaldehyde, can undergo various chemical reactions. For example, the radical benzylic bromination reaction of 4-bromo-3-nitrotoluene resulted in 4-bromo-3-nitro-1-bromomethylbenzene .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Material Science Applications
- Heterocyclic Compound Formation : The ability to form hydrogen bonds and further link into ribbons makes derivatives of indole carbaldehydes, like 5-bromo-1H-indole-3-carbaldehyde, critical in the formation of molecules with complex structures, contributing to the development of materials with unique properties (H. M. Ali, S. N. A. Halim, S. Ng, 2005).
- Catalysis and Enantioselective Synthesis : Derivatives of indole-3-carbaldehyde have been utilized in cascade reactions for the enantioselective synthesis of annulated indoles, showcasing their role in facilitating complex organic transformations and synthesizing compounds with potential optical activity (M. Giardinetti, X. Moreau, V. Coeffard, C. Greck, 2015).
Biological Studies and Pharmaceutical Applications
- Antibacterial Activities : The synthesis and characterization of indole-3-carbaldehyde semicarbazone derivatives have demonstrated significant antibacterial activities, highlighting the potential of these compounds in developing new antibacterial agents (Fernando Carrasco et al., 2020).
- Anticancer Activities : New heterocyclic compounds derived from 1H-indole-3-carbaldehyde have shown in-vitro antiproliferative activity towards human breast cancer cell lines, underscoring the therapeutic potential of these derivatives in cancer treatment (N. M. Fawzy et al., 2018).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-bromo-4-chloro-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClNO/c10-6-1-2-7(11)8-5(4-13)3-12-9(6)8/h1-4,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKKEOIJGMUGMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)C(=CN2)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-4-chloro-1H-indole-3-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



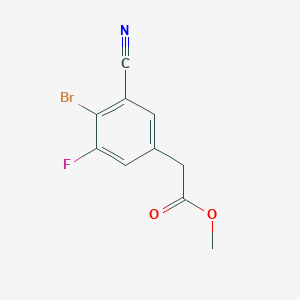
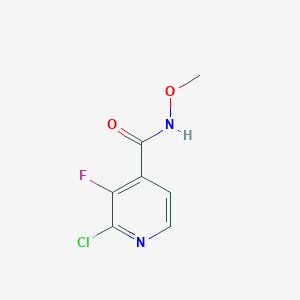
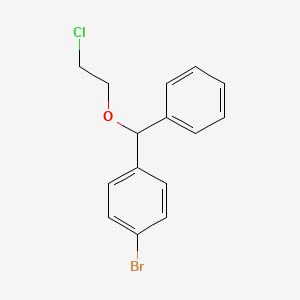
![1-[(1H-1,3-benzodiazol-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1449373.png)
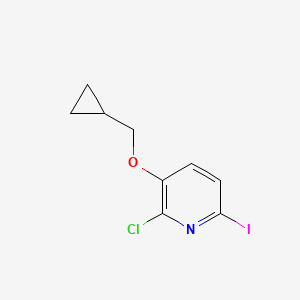
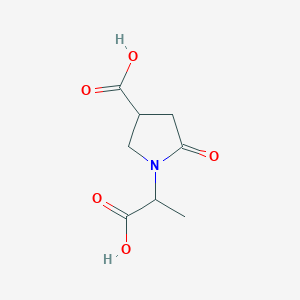
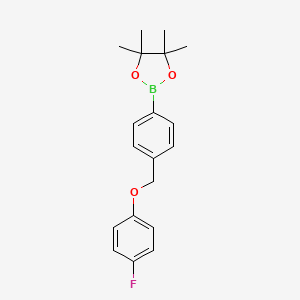
![Methyl 4-amino-6-methyl-1-phenyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1449381.png)
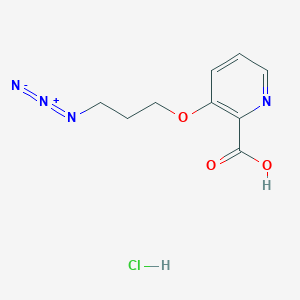

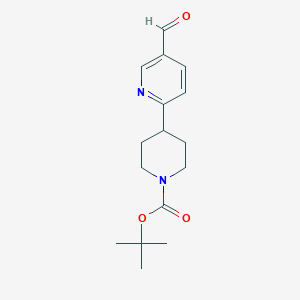
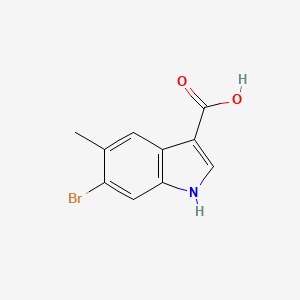
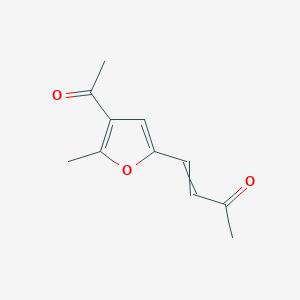
![[(3-Bromo-5-nitrophenyl)methyl]dimethylamine](/img/structure/B1449392.png)